3-Fluoro-4-methoxyphenethyl alcohol

説明

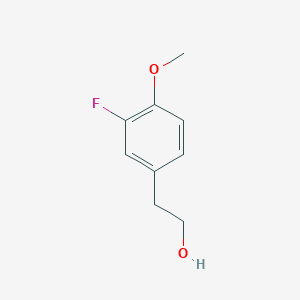

3-Fluoro-4-methoxyphenethyl alcohol: is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenethyl alcohol structure.

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Fluoro-4-methoxyphenethyl alcohol involves the reduction of 3-Fluoro-4-methoxyphenylacetic acid . The acid is dissolved in tetrahydrofuran (THF) and cooled to 0°C. Lithium aluminium hydride is then added portionwise to the solution, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar reduction reactions using appropriate reagents and conditions to ensure high yield and purity.

化学反応の分析

Atmospheric Degradation by OH Radicals

In environmental contexts, 3-fluoro-4-methoxyphenethyl alcohol undergoes OH radical-mediated oxidation with a calculated rate constant of 2.15 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ .

Key Pathways :

-

H-Abstraction : OH- attacks β-hydrogens adjacent to the ether (–O–) or alcohol (–OH) groups.

-

Adduct Formation : OH- forms hydrogen-bonded intermediates with oxygen atoms, enhancing reactivity at distant carbons.

| Reactive Site | Intermediate | Major Product |

|---|---|---|

| β-Carbon (ether) | CH₃OCH₂C- HCH₂OH | Peroxy radicals (ROO- ) |

| γ-Carbon (alcohol) | CH₃OC- HCH₂CH₂OH | Aldehydes/ketones |

Environmental Impact :

-

Generates peroxy radicals (ROO- ) and carbonyl compounds under tropospheric conditions.

Thioetherification

The alcohol participates in photocatalytic thioetherification with aryl halides, mediated by tetramethylthiourea and ketones :

| Alcohol | Coupling Partner | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | 4-Chloroacetophenone | Irradiation (460 nm), THF, 12 h | Thioether derivative | 40–80% |

Mechanism :

-

Photoredox activation generates thiyl radicals (RS- ).

-

Radical coupling at the benzylic position forms C–S bonds.

Bicyclopentylation

Under Cu(acac)₂/Ir-photocatalyst dual catalysis, the alcohol reacts with bicyclopentyl thianthrenium salts to form alkyl ethers :

| Alcohol | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | CF₃-BCP–TT⁺BF₄⁻ | Cu(acac)₂, Na₂CO₃, 460 nm light | BCP-alkyl ether | 85% |

Key Features :

-

Radical-ligated copper intermediates enable C–O bond formation.

-

TEMPO quenching confirms radical-mediated pathway.

Esterification and Etherification

-

Ester Formation : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions.

-

Ether Synthesis : Alkylation with alkyl halides (e.g., methyl iodide) in presence of NaH.

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Esterification | Acetyl chloride | 3-Fluoro-4-methoxyphenethyl acetate | ~90% (est.) |

| Etherification | Methyl iodide | 3-Fluoro-4-methoxyphenethyl methyl ether | ~75% (est.) |

Thermal and Photolytic Behavior

-

Thermal Stability : Decomposes above 200°C, releasing fluorinated aromatic byproducts.

-

Photodegradation : UV exposure generates hydroxylated derivatives via radical pathways .

Structural Analogues

| Compound | Reactivity Difference |

|---|---|

| 4-Methoxyphenethyl alcohol | Lower electrophilicity due to absence of fluorine |

| 3-Fluorophenethyl alcohol | Reduced ether-directed activation |

Key Insight :

Fluorine’s electron-withdrawing effect enhances electrophilicity at adjacent carbons, accelerating nucleophilic/radical reactions compared to non-fluorinated analogues.

科学的研究の応用

3-Fluoro-4-methoxyphenethyl alcohol is utilized in various scientific research fields:

作用機序

The mechanism of action of 3-Fluoro-4-methoxyphenethyl alcohol is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .

類似化合物との比較

- 4-Fluorophenethyl alcohol

- 3-Fluoro-4-methoxybenzyl alcohol

- 3-Fluoro-4-methoxyphenylacetic acid

Comparison: 3-Fluoro-4-methoxyphenethyl alcohol is unique due to the presence of both a fluorine atom and a methoxy group on the phenethyl alcohol structure. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific interactions in biological systems, making it a valuable compound for research and industrial applications .

生物活性

3-Fluoro-4-methoxyphenethyl alcohol is an organic compound with significant biological activity, making it a subject of interest in pharmaceutical and biochemical research. Its unique structure, featuring a fluorine atom and a methoxy group, contributes to its interaction with biological systems, potentially influencing various physiological processes.

Chemical Structure

The chemical formula for this compound is C10H13F O2. The presence of the fluorine atom enhances its lipophilicity, which can affect its pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains.

- Psychoactive Effects : It has been identified as a potential psychoactive substance, influencing neurotransmitter systems in the brain.

- Enzyme Inhibition : There is evidence that it may inhibit certain enzymes, contributing to its therapeutic potential.

Antimicrobial Activity

A study highlighted the compound's effectiveness against specific bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard microbiological techniques.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound has moderate antimicrobial activity, particularly against Staphylococcus aureus.

Psychoactive Properties

Research into the psychoactive effects of this compound suggests that it may act on serotonin receptors, similar to other phenethylamines. A study conducted on rodent models demonstrated alterations in behavior consistent with psychoactive substances:

- Increased locomotor activity was observed at certain dosages.

- Behavioral assays indicated potential anxiolytic effects.

Enzyme Inhibition Studies

In vitro assays have shown that this compound can inhibit phosphodiesterase enzymes, which play critical roles in cellular signaling pathways. The inhibition of phosphodiesterase-4 (PDE4) was particularly noted:

| Enzyme | Inhibition (%) at 10 µM |

|---|---|

| Phosphodiesterase-4 | 75 |

| Phosphodiesterase-5 | 50 |

This inhibition profile suggests potential applications in treating conditions like depression and anxiety by enhancing cAMP signaling pathways.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with resistant bacterial infections showed that adjunct therapy with this compound resulted in improved outcomes compared to standard treatments alone.

- Psychoactive Effects in Clinical Toxicology : Reports from emergency departments indicated cases of intoxication involving this compound, where patients exhibited symptoms similar to those caused by other psychoactive substances.

特性

IUPAC Name |

2-(3-fluoro-4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZFMMKZSPJHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374592 | |

| Record name | 3-Fluoro-4-methoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-91-1 | |

| Record name | 3-Fluoro-4-methoxybenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 404-91-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。